p-HPEA-EDA is predominantly found in olives (Olea europaea), where it is produced during the extraction and processing of olive oil. The concentration of this compound can vary significantly depending on factors such as the type of olive, the extraction process, and storage conditions. It has been detected in extra virgin olive oil at notable concentrations, contributing to the oil's health-promoting properties .
The synthesis of p-HPEA-EDA typically occurs naturally during the processing of olives into olive oil. The enzymatic reactions involved in this process convert oleuropein and other phenolic precursors into various phenolic compounds, including p-HPEA-EDA.
The molecular structure of p-HPEA-EDA features a hydroxyphenyl group attached to an ethyl chain, with aldehyde functionalities that contribute to its reactivity and biological activity. The structural formula can be represented as follows:
p-HPEA-EDA participates in several important chemical reactions that underline its biological activity. Notably, it demonstrates:
In laboratory studies, p-HPEA-EDA has been shown to inhibit tumor promoter-induced cell transformation through mechanisms involving phosphorylation pathways that regulate cell proliferation and apoptosis .
The mechanism by which p-HPEA-EDA exerts its effects involves several key processes:
Research indicates that p-HPEA-EDA significantly reduces cell viability in colon cancer cell lines (e.g., HT-29) while promoting apoptosis through multiple signaling pathways .
p-HPEA-EDA is typically a colorless to pale yellow liquid with a characteristic odor associated with phenolic compounds.
Relevant analyses have shown that the concentration of p-HPEA-EDA can decrease during storage due to oxidative processes .
p-HPEA-EDA has garnered attention for its potential health benefits, particularly:
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